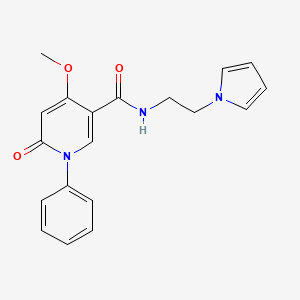

N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034278-23-2

Cat. No.: VC4641634

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034278-23-2 |

|---|---|

| Molecular Formula | C19H19N3O3 |

| Molecular Weight | 337.379 |

| IUPAC Name | 4-methoxy-6-oxo-1-phenyl-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O3/c1-25-17-13-18(23)22(15-7-3-2-4-8-15)14-16(17)19(24)20-9-12-21-10-5-6-11-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,20,24) |

| Standard InChI Key | KEWHPKAKNJCYIJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)N(C=C1C(=O)NCCN2C=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name systematically describes its architecture: a 1,6-dihydropyridine ring substituted at position 1 with a phenyl group, at position 4 with a methoxy group, at position 6 with a ketone, and at position 3 with a carboxamide moiety. The carboxamide’s nitrogen is further substituted with a 2-(1H-pyrrol-1-yl)ethyl chain. The 1,6-dihydropyridine core confers partial unsaturation, with resonance stabilization influencing reactivity . The methoxy group enhances electron density at position 4, while the phenyl and pyrrole substituents introduce steric and electronic complexity.

Synthesis and Reaction Pathways

Core Ring Formation

The 1,6-dihydropyridine scaffold is typically synthesized via cyclocondensation reactions. For example, Hantzsch-type reactions between aldehydes, β-keto esters, and ammonia derivatives yield dihydropyridine intermediates . In a related protocol, methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (16) was prepared through sequential cyclization and oxidation steps . Analogous methods could be adapted to construct the target compound’s core by substituting appropriate starting materials.

Functionalization Strategies

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxamide and methoxy groups, which enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic phenyl and pyrrole groups contribute to lipid solubility. Stability studies of analogous compounds suggest sensitivity to strong acids/bases due to hydrolyzable ester and amide bonds .

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of related dihydropyridine carboxamides show distinct signals for aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrrole protons (δ ~6.5 ppm) . For example, 12c ( ) exhibited a singlet for the naphthyridine proton at δ 8.84 ppm and splitting patterns for difluorobenzyl protons. The target compound’s pyrrole-ethyl chain would display characteristic coupling in the δ 3.5–4.5 ppm range for ethylenic protons and δ 6.0–6.5 ppm for pyrrole aromatic protons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for similar compounds, such as 6a ( , m/z 363.0551 for C17H13FClN2O4), confirm molecular formulas. The target compound’s expected molecular ion ([M+H]+) would align with C21H22N3O4 (calc. 380.1609).

Crystallographic and Structural Insights

While no crystal structure of the target compound is reported, analogous dihydropyridines crystallize in monoclinic systems. For instance, a diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate crystallized in space group P21/n with unit cell parameters a = 11.4033 Å, b = 14.2998 Å, and c = 11.6486 Å . The target compound’s bulkier pyrrole-ethyl substituent would likely alter packing interactions, increasing unit cell volume.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC, as used to purify 8a–c ( ), is ideal for isolating the target compound. A gradient elution (e.g., 30–60% acetonitrile in water over 30 minutes) would resolve it from synthetic byproducts .

Stability Under Stress Conditions

Forced degradation studies (e.g., exposure to 0.1 M HCl/NaOH, 40°C/75% humidity) would assess hydrolytic susceptibility. Related compounds showed instability under acidic conditions due to cleavage of the dihydropyridine ring .

Applications and Future Directions

The compound’s hybrid structure positions it as a candidate for drug discovery, particularly in therapies targeting ion channels or enzymes requiring aromatic stacking interactions. Synthetic methodologies from provide a roadmap for scaled-up production, though yield optimization may be required for the pyrrole-ethyl substituent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume